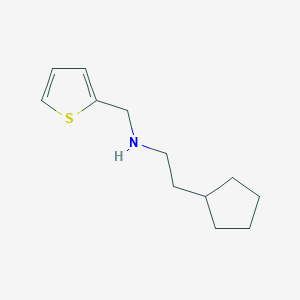![molecular formula C20H12N2O4S2 B14902774 8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) is a complex organic compound with the molecular formula C20H12N2O4S2 and a molecular weight of 408.45 g/mol This compound features a quinoline backbone, which is a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) typically involves the formation of the quinoline ring followed by the introduction of disulfane and carboxylic acid groups. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and sulfuric acid to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound irradiation have been explored to enhance reaction efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The disulfane group can be oxidized to form sulfone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Acid chlorides or amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products:
Sulfone derivatives: from oxidation.
Dihydroquinoline derivatives: from reduction.
Esters or amides: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) has been explored for various scientific research applications:
Wirkmechanismus
The mechanism of action of 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) is primarily attributed to its ability to interact with biological targets through its quinoline and disulfane groups. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the disulfane group can form disulfide bonds with thiol-containing proteins, affecting their function . These interactions can lead to antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Quinoline-3-carboxylic acid: Lacks the disulfane group but shares the quinoline and carboxylic acid functionalities.
8,8’-Disulfanediylbis(quinoline): Lacks the carboxylic acid groups but retains the quinoline and disulfane functionalities.
Uniqueness: 8,8’-Disulfanediylbis(quinoline-3-carboxylic acid) is unique due to the presence of both disulfane and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C20H12N2O4S2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
8-[(3-carboxyquinolin-8-yl)disulfanyl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H12N2O4S2/c23-19(24)13-7-11-3-1-5-15(17(11)21-9-13)27-28-16-6-2-4-12-8-14(20(25)26)10-22-18(12)16/h1-10H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
RCYABFBTLSDRIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)




![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)




![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)
